n-Cbz-トランス-1,4-シクロヘキサンジアミン

説明

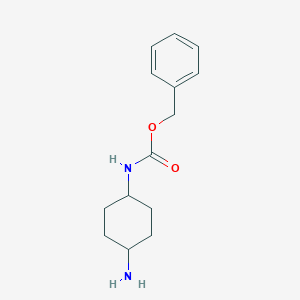

N-Cbz-trans-1,4-cyclohexanediamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound n-Cbz-trans-1,4-cyclohexanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Cbz-trans-1,4-cyclohexanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Cbz-trans-1,4-cyclohexanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. リグニン油からの高付加価値化合物の製造 この化合物は、ブナリグニン由来のダイマーやオリゴマーを明確な1,4-シクロヘキサンジオールおよび1,4-シクロヘキサンジアミンに変換するための触媒的手法で使用されます . これらの化合物は、ポリマー合成のモノマー、および医薬品の構成ブロックとして、幅広い産業的関連性を有しています .

2. ポリカーボネート、ポリエーテル、およびポリエステルの合成 n-Cbz-トランス-1,4-シクロヘキサンジアミンの変換生成物である1,4-シクロヘキサンジオールは、ポリカーボネート、ポリエーテル、およびポリエステルを製造するためのモノマーとして有用であることが示されている貴重な化合物です .

医薬品製造

1,4-シクロヘキサンジオールは、通常、1つまたは両方のヒドロキシル基の官能化によって、さまざまな医薬品の直接的な合成前駆体として役立ちます . それは、フェニルシクロヘキシルカルボキサミド、ジヒドロアルテミシニンおよびその誘導体、および明確な抗癌特性を有する化合物の合成経路で使用されます .

4. ポリアミド、ポリイミド、ポリウレア、およびポリウレタンの調製 n-Cbz-トランス-1,4-シクロヘキサンジアミンの変換のもう1つの生成物である1,4-シクロヘキサンジアミンなどのジアミンは、ポリアミド、ポリイミド、ポリウレア、およびポリウレタンの調製に使用されます .

生物活性化合物の合成

1,4-シクロヘキサンジアミンは、生物活性化合物の合成にも使用されます .

完全脂肪族ポリイミドの調製

トランス-1,4-ジアミノシクロヘキサンは、n-Cbz-トランス-1,4-シクロヘキサンジアミンの形態であり、完全脂肪族ポリイミドの調製に使用されました .

7. 新規二次元層状リン酸亜鉛の合成における構造指向剤 トランス-1,4-ジアミノシクロヘキサンは、新規二次元層状リン酸亜鉛の合成における構造指向剤として使用されました <svg class="icon" height="16" p-id="1735" t="1709264788668"

作用機序

Target of Action

n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research It’s known that it’s used as a molecular scaffold for the structural modification and synthesis of drug molecules .

Mode of Action

As a common organic synthesis intermediate, it’s likely that it interacts with its targets by serving as a structural backbone, facilitating the formation of complex molecules in drug synthesis .

Biochemical Pathways

It’s known to be used in the synthesis of molecules involved in the unfolded protein response (upr), a cellular stress response related to protein misfolding .

Result of Action

The molecular and cellular effects of n-Cbz-trans-1,4-cyclohexanediamine’s action would depend on the specific molecules it’s used to synthesize. In the context of UPR-related stress response inhibitors, it may contribute to the reduction of protein misfolding and cellular stress .

生物活性

n-Cbz-trans-1,4-cyclohexanediamine (CAS Number: 149423-77-8) is a significant compound in organic synthesis and medicinal chemistry. Characterized by its carbobenzyloxy (Cbz) protecting group, this compound has garnered attention due to its potential biological activities and applications as a pharmaceutical intermediate. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

n-Cbz-trans-1,4-cyclohexanediamine possesses the molecular formula C14H20N2O2 and a molecular weight of approximately 248.33 g/mol. Its structure features a cyclohexane ring with two amine groups at the 1 and 4 positions, which are crucial for its reactivity and interactions in biological systems. The Cbz group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry and proteomics research.

While n-Cbz-trans-1,4-cyclohexanediamine does not have a well-defined mechanism of action, it is known to influence cellular processes such as signaling pathways and gene expression. Its derivatives are being investigated for their roles in drug design, particularly as potential inhibitors or modulators of specific biological pathways.

Interaction with Biological Macromolecules

Research indicates that n-Cbz-trans-1,4-cyclohexanediamine can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. These interactions are critical for understanding its potential therapeutic effects. Studies have shown that it may enhance drug delivery mechanisms due to its favorable solubility characteristics.

Synthesis Methods

The synthesis of n-Cbz-trans-1,4-cyclohexanediamine typically involves several methods:

- Carbamate Formation : The reaction of trans-1,4-cyclohexanediamine with benzyl chloroformate.

- Protecting Group Strategies : Employing different protecting groups to optimize yield and reaction conditions.

- Catalytic Methods : Utilizing various catalysts to facilitate the formation of the desired product with high enantioselectivity .

Study 1: Asymmetric Synthesis

A notable study focused on the catalytic asymmetric synthesis of chiral 1,2-diamines from meso-aziridines using yttrium complexes as catalysts. This method demonstrated high yields (94% to >99%) and good enantioselectivities (83–96% ee), showcasing the utility of cyclohexanediamine derivatives in synthesizing biologically relevant compounds .

Study 2: Proteomics Applications

In proteomics research, n-Cbz-trans-1,4-cyclohexanediamine serves as a building block for various biochemical applications. Its ability to interact with enzymes makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors.

Comparative Analysis with Related Compounds

The following table compares n-Cbz-trans-1,4-cyclohexanediamine with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| n-Cbz-trans-1,4-cyclohexanediamine | C14H20N2O2 | Contains Cbz protecting group; stable and soluble |

| Trans-1,4-cyclohexanediamine | C6H14N2 | Lacks protecting group; more reactive |

| N-Boc-trans-1,4-cyclohexanediamine | C11H23ClN2O2 | Contains Boc protecting group; selective reactions |

| N-Fmoc-trans-1,4-cyclohexanediamine | C14H20N2O2 | Used in solid-phase peptide synthesis |

特性

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。